3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid

Description

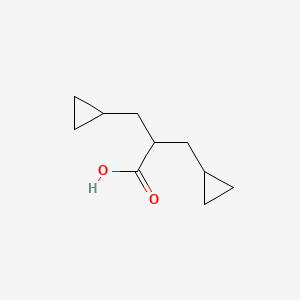

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is a cyclopropane-containing carboxylic acid derivative characterized by two cyclopropyl substituents: one attached to the β-carbon of the propanoic acid backbone and another as a methyl group branching from the α-carbon. This structural complexity confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science. Cyclopropyl groups are known to enhance metabolic stability and influence conformational rigidity, which can improve binding affinity to biological targets .

The compound has been explored in peptide-derived pharmaceuticals, particularly in prostate cancer research, where cyclopropyl-containing analogs demonstrate promising activity due to their ability to mimic natural amino acids while resisting enzymatic degradation . Derivatives such as Fmoc-β-cyclopropyl-L-alanine (a related compound with a fluorenylmethyloxycarbonyl protecting group) highlight its utility in solid-phase peptide synthesis .

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-cyclopropyl-2-(cyclopropylmethyl)propanoic acid |

InChI |

InChI=1S/C10H16O2/c11-10(12)9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2,(H,11,12) |

InChI Key |

GMADQAAVBUJUCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(CC2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of cyclopropyl-substituted propanoic acids generally involves the construction of the cyclopropane rings followed by functional group transformations to introduce the carboxylic acid moiety. Key approaches include:

- Cyclopropanation of alkenes via Simmons-Smith or other carbene transfer reactions to introduce cyclopropyl groups.

- Alkylation reactions to install cyclopropylmethyl substituents on propanoic acid derivatives.

- Hydrolysis and oxidation steps to convert ester or other precursors into the free acid.

Specific Preparation Routes

Cyclopropylacrylic Acid Derivative Route (Patent CN1281846A)

One method reported for cyclopropyl acrylic acid derivatives involves:

- Reacting cyclopropylacrylic acid derivatives under controlled conditions to form substituted propanoic acids.

- Hydrolysis of esters or anhydrides to yield the free acid.

- Use of acid catalysts (e.g., sulfuric acid, hydrogen chloride) in aqueous or mixed solvents to facilitate hydrolysis.

- Temperature ranges from ambient to 110 °C to optimize yield.

This method can be adapted to prepare 3-cyclopropyl-2-(cyclopropylmethyl)propanoic acid by selecting appropriate cyclopropyl-substituted acrylic acid precursors and subsequent hydrolysis.

Multi-step Synthesis via Cyclopropylcarboxaldehyde and Ketene (Patent DE60015806T2)

- Initial preparation of poly(3-cyclopropyl-3-hydroxypropionate) by reaction of cyclopropanecarboxaldehyde with ketene.

- Hydrolysis of the polymer to obtain 3-cyclopropyl-3-hydroxypropionic acid.

- Subsequent functional group transformations, including dehydration and rearrangement, to yield cyclopropyl-substituted propanoic acids.

- This multi-step approach allows for control over stereochemistry and substitution patterns on the propanoic acid backbone.

Data Tables Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Simmons-Smith reagent (CH2I2, Zn-Cu) | 0-25 | 1-4 h | 70-85 | For cyclopropyl ring formation |

| Alkylation | Cyclopropylmethyl bromide, base (NaH, K2CO3) | 25-80 | 2-6 h | 65-90 | Installation of cyclopropylmethyl group |

| Ester Hydrolysis | Acidic (H2SO4) or basic (NaOH) hydrolysis | 60-110 | 1-4 h | 80-95 | Conversion to free acid |

| Polymerization (if applicable) | Cyclopropanecarboxaldehyde + ketene | 20-50 | Several hours | Variable | For poly(3-cyclopropyl-3-hydroxypropionate) intermediate |

Research Discoveries and Perspectives

- The presence of cyclopropyl groups imparts ring strain and unique reactivity, requiring mild conditions to avoid ring-opening side reactions.

- Acid-catalyzed hydrolysis steps must be carefully controlled to prevent decomposition.

- Multi-step polymer intermediates can be used as a reservoir for functionalized cyclopropyl acids, allowing diverse derivative synthesis.

- The stereochemistry at the 2-position (chiral center) can be controlled by choice of starting materials and reaction conditions, important for biological activity in pharmaceutical contexts.

- Recent patents emphasize environmentally benign solvents and catalysts to improve sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and context.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl groups at the β-position consistently improve metabolic stability and conformational control.

- α-Substituents (e.g., acetamido, Fmoc, trifluoroacetamido) dictate solubility and reactivity in peptide coupling .

Propanoic Acid Derivatives with Aromatic or Heterocyclic Substituents

Key Observations :

- Aromatic substituents (e.g., chlorophenyl, diphenyl) enhance antimicrobial and anti-inflammatory activities but may increase cytotoxicity .

- Heterocyclic groups (e.g., pyranyl) introduce polarity, influencing antifungal efficacy .

Esters and Volatile Derivatives

Key Observations :

- Esterification reduces acidity, making derivatives volatile and suitable for flavor/aroma applications .

- Simple alkyl substituents (e.g., methyl) lack bioactivity compared to cyclopropyl or aromatic analogs .

Research Findings and Implications

- Bioactivity: Cyclopropyl-substituted propanoic acids (e.g., ) show superior stability and target specificity compared to aromatic analogs (e.g., ), though the latter exhibit stronger antimicrobial effects.

- Synthetic Utility : Fluorinated () and Fmoc-protected () derivatives are critical intermediates in drug development, balancing reactivity and stability.

- Limitations : Cyclopropyl derivatives may require complex synthesis routes, whereas esters () are easier to produce but lack therapeutic relevance.

Biological Activity

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2141041-52-1 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.2 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropane rings in the structure enhance the compound's reactivity and binding affinity, which may lead to enzyme inhibition or receptor modulation. Such interactions are crucial for its potential applications in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

- Antimicrobial Activity : Some derivatives of this compound have been evaluated for their antimicrobial properties, indicating a broad spectrum of activity against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study A : A research study published in Journal of Medicinal Chemistry evaluated the compound’s inhibitory effects on specific enzymes related to metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders .

- Study B : Another investigation focused on the anti-inflammatory properties of the compound, utilizing animal models to assess its effects on inflammatory markers. The study reported a decrease in cytokine levels following treatment with the compound, highlighting its potential role in managing inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclopropane-1-carboxylic acid | Lacks cyclopropylmethyl group | Limited enzyme inhibition |

| 2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid | Contains methoxymethyl groups | Enhanced solubility and reactivity |

The presence of cyclopropyl groups in this compound contributes to its distinct reactivity and biological profile compared to these related compounds.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

- In vivo studies : To explore pharmacokinetics and therapeutic efficacy.

- Structure-activity relationship (SAR) studies : To optimize the compound's biological properties through chemical modifications.

- Clinical trials : To assess safety and efficacy in human subjects.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-cyclopropyl-2-(cyclopropylmethyl)propanoic acid in academic settings?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclopropane derivatives. Key steps include:

Cyclopropane introduction : Alkylation of cyclopropylmethyl bromide with a malonate ester under basic conditions.

Hydrolysis and decarboxylation : Conversion of the ester intermediate to the carboxylic acid.

Purification : Recrystallization or column chromatography to isolate the final product .

- Optimization : Use of continuous-flow reactors and automated reagent systems improves yield and reproducibility for lab-scale synthesis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclopropyl and methyl group configurations.

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves spatial arrangement and hydrogen-bonding networks (e.g., C–H···O interactions in cyclopropyl rings) .

- Infrared (IR) Spectroscopy : Identifies carboxylic acid O–H stretching (2500–3300 cm) and C=O vibrations (~1700 cm) .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystallographic behavior of this compound?

- Methodological Answer :

- Synthon Hierarchy : Cyclopropyl rings participate in π-based interactions (e.g., C–H···π) and hydrogen bonds (N–H···O, O–H···O), dictating crystal packing. Use Mercury 4.0 software to analyze H-bond graph sets .

- Case Study : In compound 4 (2-acetamido-3-cyclopropylpropanoic acid), SC-XRD revealed a 2D network stabilized by N–H···O and O–H···O bonds (CSD ref: CCDC 2203893) .

Q. What computational strategies predict the bioactivity of this compound against molecular targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., human androgen receptor). For example, cyclopropyl groups enhance hydrophobic binding in protease active sites .

- Density Functional Theory (DFT) : M06/6-311++G(d,p) basis set optimizes geometry and calculates electrostatic potential surfaces to rationalize reactivity .

Q. How can researchers resolve contradictions between experimental and computational data on physicochemical properties?

- Methodological Answer :

- Dimerization Studies : For carboxylic acid systems (e.g., propanoic acid derivatives), validate dimerization constants (e.g., ) using excess enthalpy measurements (NRHB model) and compare with DFT-calculated hydrogen-bond strengths .

- Example : Experimental for propanoic acid at -18°C may deviate from DFT predictions due to solvent effects; use hybrid solvation models (e.g., SMD) for accuracy .

Q. What is the compound’s potential in protease inhibition and anticancer research?

- Methodological Answer :

- Protease Inhibition : Acts as a scaffold for serine/cysteine protease inhibitors. Replace the acetamido group with electrophilic warheads (e.g., α-ketoamides) to enhance binding .

- Anticancer Activity : In prostate cancer models, cyclopropyl derivatives induce apoptosis via hAR modulation. Validate using MTT assays and flow cytometry (IC values: 10–50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.